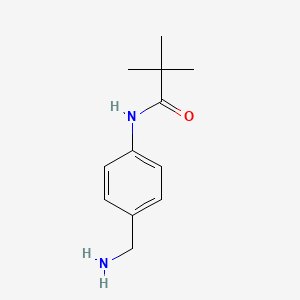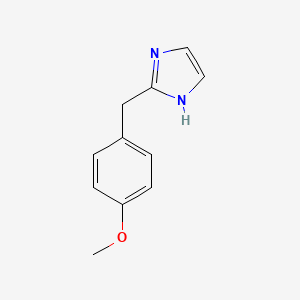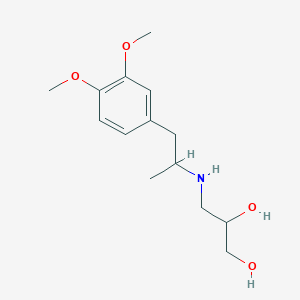
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol
Vue d'ensemble
Description
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2-diol backbone through a propan-2-ylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-amino-1-propanol to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but lacks the amino group.
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the propan-2-ylamino linkage.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the amino group.
Uniqueness
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the propan-2-ylamino linkage, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-[1-(3,4-dimethoxyphenyl)propan-2-ylamino]propane-1,2-diol |
InChI |
InChI=1S/C14H23NO4/c1-10(15-8-12(17)9-16)6-11-4-5-13(18-2)14(7-11)19-3/h4-5,7,10,12,15-17H,6,8-9H2,1-3H3 |
Clé InChI |
DPSRMDDQJBHPMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)OC)NCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


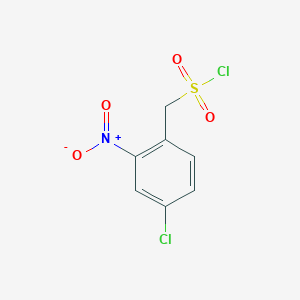
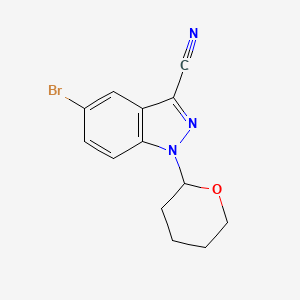
![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)

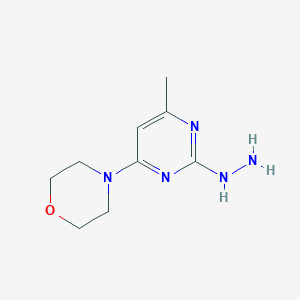
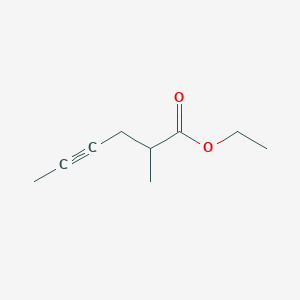
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B8721790.png)


